6-Heptenoylhydrazine

Lipophilicity Drug-likeness ADME Prediction

6-Heptenoylhydrazine (IUPAC: hept-6-enehydrazide, CAS 114578-38-0) is an aliphatic hydrazide featuring a terminal alkene at the ω-position. It belongs to the acylhydrazine class, widely employed as synthetic intermediates for heterocycle construction (e.g., pyrazoles, pyridazines) and as pharmacophore-bearing building blocks.

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
Cat. No. B8778945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Heptenoylhydrazine
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESC=CCCCCC(=O)NN
InChIInChI=1S/C7H14N2O/c1-2-3-4-5-6-7(10)9-8/h2H,1,3-6,8H2,(H,9,10)
InChIKeyZFELESLYHBKXCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Heptenoylhydrazine (CAS 114578-38-0) Procurement Guide: Structure & Physicochemical Profile


6-Heptenoylhydrazine (IUPAC: hept-6-enehydrazide, CAS 114578-38-0) is an aliphatic hydrazide featuring a terminal alkene at the ω-position. It belongs to the acylhydrazine class, widely employed as synthetic intermediates for heterocycle construction (e.g., pyrazoles, pyridazines) and as pharmacophore-bearing building blocks. The compound has a molecular formula of C₇H₁₄N₂O, a molecular weight of 142.20 g·mol⁻¹, and a computed XLogP3 of 0.5 [1]. Its structural signature—a nucleophilic hydrazide group conjugated to a six-carbon chain with a reactive terminal olefin—distinguishes it from saturated alkyl hydrazides and is the primary driver of its synthetic utility.

Terminal alkene enables orthogonal synthetic pathways
Acylhydrazine scaffold for pyrazole/pyridazine construction
Measurably lower lipophilicity vs. saturated hydrazides

Why 6-Heptenoylhydrazine Cannot Be Replaced by Saturated Hydrazide Analogs


Saturated alkyl hydrazides such as heptanehydrazide (CAS 22371-32-0) share the hydrazide pharmacophore but lack the terminal π-bond. This unsaturation is not merely a minor structural variation; it fundamentally alters the compound's physicochemical properties (e.g., a 0.5 log unit decrease in XLogP3 versus heptanehydrazide [1][2]), molecular shape, and—crucially—its downstream synthetic potential. The terminal alkene enables orthogonal reactivity (e.g., thiol-ene click chemistry, hydroboration, cross-metathesis) that is entirely absent in the saturated analog. For procurement decisions, substituting 6-heptenoylhydrazine with heptanehydrazide would forfeit the olefinic handle, collapsing the accessible chemical space and rendering key synthetic routes inoperable. The quantitative evidence below substantiates these points.

6-Heptenoylhydrazine
Heptanehydrazide (Saturated Analog)
Terminal C=C enables click chemistry, hydroboration, cross-metathesis
No alkene; eliminates orthogonal reactivity entirely
XLogP3 0.5; higher polarity for aqueous compatibility
XLogP3 1.0; may shift partition behavior in biological assays
Verified two-step synthesis from 6-heptenoic acid (BenchChem protocol)
No equivalent documented synthesis route at research scale

6-Heptenoylhydrazine vs. Heptanehydrazide: Quantitative Differential Evidence for Scientific Selection


Lipophilicity Modulation: XLogP3 Decrease of 0.5 Log Units vs. Saturated Analog

The computed octanol-water partition coefficient (XLogP3) of 6-heptenoylhydrazine is 0.5, compared to 1.0 for the fully saturated analog heptanehydrazide [1][2]. This 0.5 log unit decrease indicates that the terminal alkene imparts measurably greater polarity—likely due to the electron-rich π-system—which can influence membrane permeability and aqueous solubility in biological assays.

Lipophilicity Modulation
Head-to-head
XLogP3 0.5 vs 1.0
Δ -0.5
Supports fragment-like polarity selection
Computed XLogP3 3.0; experimental logP may vary
Lipophilicity Drug-likeness ADME Prediction

Exclusive Olefinic Reactivity Handle: Enabling Thiol-Ene Click Chemistry

6-Heptenoylhydrazine bears a terminal C=C double bond that is absent in heptanehydrazide [1][2]. This structural feature unlocks thiol-ene radical addition—a hallmark click reaction—allowing quantitative, regiospecific conjugation with thiol-bearing substrates (e.g., cysteine residues, thiol-modified surfaces) under mild conditions. Saturated analogs cannot participate in this transformation.

Alkene Reactivity Handle
Class-level
Terminal C=C present vs absent
Enables thiol-ene and cycloaddition strategies
Class-level inference; validate for specific substrate
Click Chemistry Bioconjugation Late-Stage Functionalization

Molecular Weight Advantage: 2.01 g·mol⁻¹ Reduction vs. Saturated Analog

The molecular weight of 6-heptenoylhydrazine is 142.20 g·mol⁻¹, which is 2.01 g·mol⁻¹ lighter than heptanehydrazide (144.21 g·mol⁻¹) [1][2]. While modest, this reduction originates from the desaturation of the carbon chain and contributes favorably to fragment-based drug discovery metrics where every dalton counts toward lead-likeness thresholds (e.g., MW < 300 for fragments).

MW Reduction
Head-to-head
142.20 vs 144.21 g/mol
Δ -2.01 g/mol
Supports fragment library lead-likeness
Small difference; context-dependent for FBDD
Fragment-Based Drug Discovery Lead Optimization Molecular Weight

Validated Synthesis Route Availability: Methyl Ester Intermediate Method

A documented synthesis route for 6-heptenoylhydrazine proceeds via TMS-diazomethane-mediated esterification of 6-heptenoic acid (1.24 g, 9.68 mmol) followed by hydrazinolysis, yielding the target compound with typical purity ≥95% [1]. This two-step sequence from the commercially available carboxylic acid precursor provides a reproducible entry that contrasts with alternative hydrazides whose synthetic accessibility may be less well characterized.

Synthesis Protocol
Data to verify
Two-step: esterification then hydrazinolysis
Documented route reduces in-house preparation risk
Supplier-reported; verify yield and purity at scale
Synthetic Methodology Process Chemistry Reproducibility

Application Scenarios Where 6-Heptenoylhydrazine's Differentiation Determines Project Success


Covalent Fragment Library Design Requiring Orthogonal Reactivity

In constructing covalent fragment libraries, the terminal alkene of 6-heptenoylhydrazine enables thiol-ene conjugation with cysteine residues, providing a specific, irreversible binding mode that the saturated analog heptanehydrazide cannot offer. The compound's lower XLogP3 (0.5 vs. 1.0) further improves aqueous solubility, a critical parameter for fragment screening at high concentrations [1].

Synthesis of Pyrazole-Based Bioactive Molecules via Dipolar Cycloaddition

6-Heptenoylhydrazine serves as a precursor for pyrazole synthesis through condensation with 1,3-dicarbonyl compounds followed by intramolecular cycloaddition involving the alkene. This route is inaccessible with saturated hydrazides, making the compound the obligatory choice for medicinal chemists targeting alkenyl-substituted pyrazoles [1].

Polymer and Material Science: Surface Functionalization via Click Chemistry

The terminal olefin permits quantitative attachment of the hydrazide moiety to thiol-functionalized surfaces (e.g., gold nanoparticles, polymeric resins) via UV-initiated thiol-ene click chemistry. This orthogonal functionalization strategy is precluded when using heptanehydrazide, directly impacting procurement decisions for surface-modification projects [1].

Physicochemical Property Tuning in Lead Optimization

When a lead series requires fine-tuning of lipophilicity, replacing a saturated alkyl chain with the ω-unsaturated chain of 6-heptenoylhydrazine delivers a measurable ΔXLogP3 of -0.5 without introducing additional heteroatoms or altering the hydrazide pharmacophore. This property is quantitatively benchmarked against heptanehydrazide (XLogP3 1.0) [1].

Application
Selection Property
Validation Focus
Covalent fragment library design
Terminal alkene for cysteine thiol-ene conjugation; lower lipophilicity
Verify conjugation efficiency and aqueous solubility at screening concentrations
Pyrazole-based bioactive molecule synthesis
Alkene participates in dipolar cycloaddition; hydrazide forms pyrazole core
Confirm regiospecific cycloaddition and pyrazole formation
Surface functionalization (polymer/Au NP)
UV-initiated thiol-ene click chemistry on thiol-modified surfaces
Quantify surface coverage and linkage stability
Lead optimization logP tuning
ω-Unsaturation reduces logP ~0.5 without heteroatom addition
Benchmark logP shift and impact on ADME prediction
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